molecular formula C16H20N2O2 B2853140 N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 1181506-97-7

N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B2853140
CAS RN: 1181506-97-7
M. Wt: 272.348
InChI Key: JQNPGLWLBRDLOL-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a selective A1 adenosine receptor agonist, which means it binds to and activates A1 adenosine receptors in the body. In

Scientific Research Applications

CCPA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. CCPA has also been studied for its potential to treat cardiac ischemia, liver injury, and inflammation. In addition, CCPA has been shown to have anti-tumor effects in various cancer cell lines.

Mechanism of Action

CCPA selectively binds to A1 adenosine receptors in the body. Activation of these receptors leads to a decrease in intracellular cAMP levels, which can have various downstream effects. A1 adenosine receptor activation has been shown to have neuroprotective effects, reduce inflammation, and decrease heart rate and blood pressure.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects. In animal models of stroke and traumatic brain injury, CCPA has been shown to reduce brain damage and improve neurological function. CCPA has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, CCPA has been shown to decrease heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CCPA in lab experiments is its selectivity for A1 adenosine receptors. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, CCPA has limited solubility in water, which can make it difficult to use in certain experiments. In addition, CCPA has a relatively short half-life in the body, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on CCPA. One area of interest is the development of novel CCPA analogs with improved pharmacokinetic properties. In addition, further studies are needed to explore the potential therapeutic applications of CCPA in various disease models. Finally, there is a need for more research on the downstream effects of A1 adenosine receptor activation to better understand the mechanisms underlying CCPA's therapeutic effects.
Conclusion:
CCPA is a promising chemical compound with potential therapeutic applications in various disease models. Its selectivity for A1 adenosine receptors and neuroprotective effects make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanisms underlying CCPA's effects and to develop novel analogs with improved pharmacokinetic properties.

Synthesis Methods

CCPA can be synthesized by reacting 3,4-dimethylphenol with ethyl bromoacetate to form 2-(3,4-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with cyclopropylamine and sodium cyanide to form CCPA. The synthesis of CCPA has been optimized over the years to increase yield and purity.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-4-7-14(8-12(11)2)20-9-15(19)18-16(3,10-17)13-5-6-13/h4,7-8,13H,5-6,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNPGLWLBRDLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC(C)(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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